Geranyl isobutyrate
Overview
Description
Synthesis of Geranyl Isobutyrate
Geranyl isobutyrate is a compound that can be synthesized through various chemical pathways. One such pathway involves the synthesis of geranyl diphosphate, which is a key precursor in monoterpene biosynthesis. Geranyl diphosphate synthase catalyzes the condensation of dimethylallyl diphosphate and isopentenyl diphosphate to form geranyl diphosphate. This enzyme was characterized as a heterodimer, requiring two subunits for catalytic activity, as demonstrated in a study where the enzyme was purified from spearmint oil glands and expressed in a recombinant system .
Molecular Structure Analysis
The molecular structure of geranyl compounds, such as geranylgeranyl pyrophosphate, has been elucidated through crystallography. For instance, the crystal structure of human geranylgeranyl pyrophosphate synthase reveals a hexameric arrangement, which is distinct from the dimeric organization observed in other species such as fungi, bacteria, and plants. This hexameric structure is thought to be unique to mammalian and insect orthologs. The structure also showed geranylgeranyl pyrophosphate bound in a cavity distinct from the active site, suggesting a potential feedback inhibition mechanism .
Chemical Reactions Analysis
Geranylgeranyl pyrophosphate synthase (GGPPs) is involved in the synthesis of longer-chain isoprenoids, such as C20 geranylgeranyl pyrophosphate. The enzyme's structure and the mechanism of product chain length determination have been studied, revealing that certain amino acid residues play a crucial role in preventing further elongation of the final product. For example, in the yeast type-III GGPPs, the absence of large amino acid residues at specific positions allows for the synthesis of shorter-chain products. Mutations in these residues can alter the product chain length, demonstrating the enzyme's specificity and the importance of its structure in determining the outcome of the chemical reaction .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of geranyl isobutyrate, they do provide insights into the properties of related geranyl compounds. For example, the crystal structures of geranylgeranyl pyrophosphate synthases provide information on the enzyme's affinity for substrates and the potential for product inhibition, which can influence the synthesis and stability of geranyl isobutyrate. Additionally, the regioselective synthesis of deuteriated geranyl diphosphates from precursors like 6-methylhept-5-en-2-one and 3-methylbut-2-enoic acid indicates the chemical reactivity and specificity involved in the synthesis of geranyl compounds .
Scientific Research Applications
Methods of Application or Experimental Procedures
A headspace solid phase microextraction gas chromatography selected ion monitoring mass spectrometry (HS-SPME-GC-SIM-MS) based methodology is used for the quantification of 16 hop-derived esters, including Geranyl Isobutyrate, in beer .
Results or Outcomes
The method enabled reliable quantification of esters across a range of 1–200 μg/L, with calculated limits of quantification being well below 1 μg/L . Beers brewed with different qualities/quantities of hops and differing in freshness could be well differentiated by HS-SPME-GC-SIM-MS analysis of their ester profile .
2. Application in Flavor and Fragrance Industry
Summary of the Application
Geranyl Isobutyrate is used in the flavor and fragrance industry. It provides a warm, buttery, rosy note and is used in apple, lemon, pear, and pineapple flavors .
Methods of Application or Experimental Procedures
Geranyl Isobutyrate is typically added to the product during the manufacturing process to impart a specific flavor or fragrance .
Results or Outcomes
The addition of Geranyl Isobutyrate enhances the sensory experience of the product, contributing to a more appealing taste or scent .
3. Application in Perfumery
Summary of the Application
Geranyl Isobutyrate is used in the world of fragrance and perfumery, where it serves as a key ingredient in countless formulations. With its sweet, floral notes reminiscent of rose petals and citrus undertones evoking images of sun-ripened oranges, Geranyl Isobutyrate adds depth, complexity, and longevity to perfumes, colognes, and body care products .
Methods of Application or Experimental Procedures
Geranyl Isobutyrate is typically added to the product during the manufacturing process to impart a specific fragrance .
Results or Outcomes
The addition of Geranyl Isobutyrate enhances the sensory experience of the product, contributing to a more appealing scent .
4. Application in Food Flavoring
Summary of the Application
Beyond the realm of perfumery, Geranyl Isobutyrate finds applications in the culinary world as a flavoring agent, where it imparts its characteristic fruity and floral notes to a variety of food .
Methods of Application or Experimental Procedures
Geranyl Isobutyrate is typically added to the food product during the manufacturing process to impart a specific flavor .
Results or Outcomes
The addition of Geranyl Isobutyrate enhances the sensory experience of the food product, contributing to a more appealing taste .
5. Application in Organic Synthesis
Summary of the Application
Geranyl Isobutyrate, also known as 3,7-Dimethyl-2,6-octadien-1-yl 2-methylpropanoate, belongs to the class of esters, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which in turn is bonded to an alkyl or aryl group . It is a versatile building block in organic synthesis .
Methods of Application or Experimental Procedures
The synthesis of Geranyl Isobutyrate can be achieved through various routes, each offering unique advantages in terms of yield, purity, and environmental impact . One commonly employed method involves the esterification reaction between Geraniol and Isobutyric Acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . This process proceeds via the nucleophilic attack of the hydroxyl group (-OH) of Geraniol on the carbonyl group (C=O) of Isobutyric Acid, leading to the formation of Geranyl Isobutyrate and water as a byproduct .
Results or Outcomes
The synthesis of Geranyl Isobutyrate provides a versatile building block for further organic synthesis .
6. Application in Aroma Chemicals
Summary of the Application
Geranyl Isobutyrate is used as an aroma chemical. It has a sour, rosy, fruity, buttery aroma .
Methods of Application or Experimental Procedures
Geranyl Isobutyrate is typically added to the product during the manufacturing process to impart a specific aroma .
Results or Outcomes
The addition of Geranyl Isobutyrate enhances the sensory experience of the product, contributing to a more appealing aroma .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYXQFXLSCKTP-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051889 | |
Record name | (2E)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a rose odour | |
Record name | Geranyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in most organic solvents; insoluble in water | |
Record name | Geranyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.893 (d20/4) | |
Record name | Geranyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Geranyl isobutyrate | |
CAS RN |
2345-26-8 | |
Record name | Geranyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Geranyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6D2F72907 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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